molecular formula C9H16O2 B155487 METHYL (4E)-OCT-4-ENOATE CAS No. 1732-00-9

METHYL (4E)-OCT-4-ENOATE

Cat. No.: B155487
CAS No.: 1732-00-9
M. Wt: 156.22 g/mol
InChI Key: SSPBQLGVUAXSMH-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. It is a type of ester, which is a class of compounds commonly found in nature and used in various industrial applications. This compound is characterized by its pleasant odor and is often used in the flavor and fragrance industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: METHYL (4E)-OCT-4-ENOATE can be synthesized through the esterification of 4-octenoic acid with methanol in the presence of an acid catalyst . The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion.

Industrial Production Methods: In an industrial setting, the production of 4-octenoic acid, methyl ester follows a similar esterification process but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: METHYL (4E)-OCT-4-ENOATE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

METHYL (4E)-OCT-4-ENOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of METHYL (4E)-OCT-4-ENOATE involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical reactions. The specific pathways and targets depend on the biological context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: METHYL (4E)-OCT-4-ENOATE is unique due to its unsaturated nature, which allows it to participate in a wider range of chemical reactions compared to its saturated counterparts. This makes it a versatile compound in both research and industrial applications .

Properties

CAS No.

1732-00-9

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

methyl (E)-oct-4-enoate

InChI

InChI=1S/C9H16O2/c1-3-4-5-6-7-8-9(10)11-2/h5-6H,3-4,7-8H2,1-2H3/b6-5+

InChI Key

SSPBQLGVUAXSMH-AATRIKPKSA-N

SMILES

CCCC=CCCC(=O)OC

Isomeric SMILES

CCC/C=C/CCC(=O)OC

Canonical SMILES

CCCC=CCCC(=O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL (4E)-OCT-4-ENOATE
Reactant of Route 2
Reactant of Route 2
METHYL (4E)-OCT-4-ENOATE
Reactant of Route 3
Reactant of Route 3
METHYL (4E)-OCT-4-ENOATE
Reactant of Route 4
Reactant of Route 4
METHYL (4E)-OCT-4-ENOATE
Reactant of Route 5
Reactant of Route 5
METHYL (4E)-OCT-4-ENOATE
Reactant of Route 6
Reactant of Route 6
METHYL (4E)-OCT-4-ENOATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.